Field: Chemistry, Material Science.
Application: m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants.
Field: Thermophysics.
Application: This compound is studied for its thermophysical properties.
2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane is an organic compound characterized by its unique dioxolane structure, which consists of a five-membered ring containing two oxygen atoms. The compound features a methyl group and a nitrophenyl substituent, contributing to its chemical reactivity and potential biological activity. Its molecular formula is C₉H₉N₁O₃, and it has a molecular weight of approximately 179.17 g/mol. This compound is notable for its applications in organic synthesis and as an intermediate in various
There is no current information available on the mechanism of action of MMNPD.
The synthesis of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane typically involves the reaction of 3-nitrobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The process can be summarized as follows:
2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane finds utility in various fields:
Interaction studies involving 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane focus on its reactivity with biological systems. For instance, research has shown that the compound can serve as a substrate for enzymatic reactions, allowing scientists to explore catalytic mechanisms and optimize enzyme-cofactor interactions. Such studies are crucial for understanding how modifications to the compound's structure can influence its biological activity and reactivity.
When comparing 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane with other similar compounds, several noteworthy counterparts include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methyl-2-(2-nitrophenyl)-1,3-dioxolane | Similar dioxolane structure | Different nitro position may affect reactivity |
| 2-(4-Nitrophenyl)-1,3-dioxolane | Contains a para-nitro substituent | Known for distinct reduction pathways |
| 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane | Similar methyl substitution | Exhibits different biological activity patterns |
These compounds share the dioxolane framework but differ in their substituents' positions and types, which significantly influences their chemical behavior and potential applications.
The compound features a 1,3-dioxolane core (a cyclic acetal with two oxygen atoms at positions 1 and 3) substituted at the 2-position with both a methyl group and a 3-nitrophenyl moiety (Figure 1). The nitrophenyl group is oriented in the meta configuration relative to the dioxolane ring, as confirmed by X-ray crystallography and NMR studies. Key structural parameters include:
The dioxolane ring adopts a puckered conformation, with bond angles consistent with sp³ hybridization at the oxygen atoms. The nitro group introduces significant electron deficiency in the aromatic ring, influencing reactivity in electrophilic and nucleophilic processes.
The IUPAC name 2-methyl-2-(3-nitrophenyl)-1,3-dioxolane reflects:
| Property | Value | Source |
|---|---|---|
| TPSA (Topological PSA) | 61.6 Ų | |
| LogP (Partition coeff.) | 1.814 | |
| Rotatable bonds | 2 | |
| H-bond acceptors | 4 |